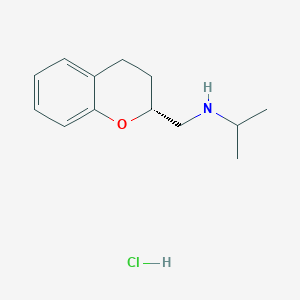

Chroman-2-ylmethyl-isopropyl-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

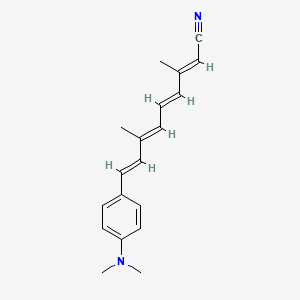

Chroman-2-ylmethyl-isopropyl-amine hydrochloride is a compound with the molecular formula C13H20ClNO . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the N-H stretching absorption in the infrared spectrum can be used to identify amines . The hydrogens attached to an amine show up at 0.5-5.0 ppm in the 1H NMR spectrum . Carbons directly attached to the nitrogen appear in the 10-65 ppm region of a 13C NMR spectrum .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, amines in general undergo several types of reactions. These include alkylation, acylation, and elimination reactions . The exact reactions that this compound undergoes would depend on its specific structure and the conditions under which it is reacted.科学的研究の応用

Chromones and Derivatives

Chromones (1-benzopyran-4-ones) are natural compounds present in significant amounts in the human diet and are associated with various physiological activities, including anti-inflammatory, antidiabetic, antitumor, and anticancer effects. These activities are believed to be linked to the antioxidant properties of chromones, which can neutralize active oxygen and interrupt free radical processes, potentially delaying or inhibiting cellular damage leading to diseases. Chromones and their derivatives exhibit radical scavenging activity, which is crucial for their antioxidant properties. The presence of a double bond, a carbonyl group in the chromone core, and specific hydroxyl groups are key for their radical scavenging capabilities. Methylation or glycosylation of these hydroxyl groups can decrease their radical scavenging potential (Yadav et al., 2014).

Amine-functionalized Materials

Amine-functionalized materials, particularly metal-organic frameworks (MOFs), have been extensively studied for their applications in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These materials have shown great promise in environmental applications, including gas separation and catalysis, highlighting the versatility of amine functionalities in scientific research (Lin et al., 2016).

Analytical Applications

In analytical chemistry, amine derivatives play a critical role in chromatography, serving as key components in stationary phases or as subjects in method development. For example, hydrophilic interaction liquid chromatography (HILIC) benefits from the properties of amine functionalities to analyze small polar compounds, demonstrating the importance of understanding and optimizing amine interactions in analytical separations (Jandera, 2011).

特性

IUPAC Name |

N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-10(2)14-9-12-8-7-11-5-3-4-6-13(11)15-12;/h3-6,10,12,14H,7-9H2,1-2H3;1H/t12-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJIZWIYVUZSAE-UTONKHPSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCC2=CC=CC=C2O1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@H]1CCC2=CC=CC=C2O1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-(+)-7-[N-(2-Phthio)ethylamino]-7'-[bis(3,5-di-t-BuPh)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, 97+% (>99% ee)](/img/structure/B6308308.png)

![(R)-(+)-7-[N-(2-Benzylthio)ethylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-DTB-SpiroSAP-Bn]](/img/structure/B6308314.png)

![N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B6308324.png)

![17-(3,3-Dimethoxy-propyl)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16,17,20-hexadecahydro-cyclopropa[15,16]cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B6308379.png)

![1-Acetyl-2-[2-methyl-1-[[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct- 3-yl]imino]propyl]hydrazide](/img/structure/B6308393.png)

![Diethyl [N-methyl(benzyl)amino]malonate hydrochloride](/img/structure/B6308401.png)

![2-Aminobenzo[b]thiophene-3-carbonitrile HCl](/img/structure/B6308406.png)